molecular formula C5H9N3 B036955 (S)-1-(1H-pyrazol-3-yl)ethanaMine CAS No. 1268522-33-3

(S)-1-(1H-pyrazol-3-yl)ethanaMine

Cat. No.: B036955
CAS No.: 1268522-33-3
M. Wt: 111.15 g/mol
InChI Key: IVZCHEJTIUBJPM-BYPYZUCNSA-N
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Description

(S)-1-(1H-pyrazol-3-yl)ethanaMine is a chiral amine compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-pyrazol-3-yl)ethanaMine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrazole ring.

    Chiral Amine Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Final Assembly: The pyrazole ring is then coupled with the chiral amine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-pyrazol-3-yl)ethanaMine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

(S)-1-(1H-pyrazol-3-yl)ethanaMine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(1H-pyrazol-3-yl)ethanaMine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: This compound features a similar pyrazole ring but with a fluorine substitution.

    (S)-1-(1H-pyrazol-1-yl)ethanaMine: A closely related compound with a different substitution pattern on the pyrazole ring.

Uniqueness

(S)-1-(1H-pyrazol-3-yl)ethanaMine is unique due to its specific chiral center and the position of the pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCHEJTIUBJPM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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